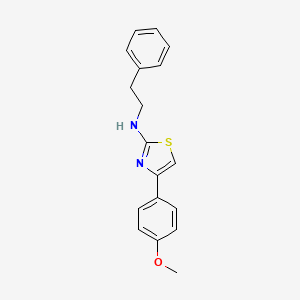
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine is an organic compound that belongs to the thiazole class of heterocyclic compounds. This compound features a thiazole ring substituted with a 4-methoxyphenyl group and a phenethylamine moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the alkylation of the thiazole with phenethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyamphetamine
- 4-Methoxyphenylacetone
Uniqueness
4-(4-Methoxyphenyl)-N-phenethylthiazol-2-amine is unique due to its specific structural features, such as the combination of a thiazole ring with a phenethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H18N2OS |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2OS/c1-21-16-9-7-15(8-10-16)17-13-22-18(20-17)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) |
Clave InChI |
KNJJDOOIIBTZHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=N2)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


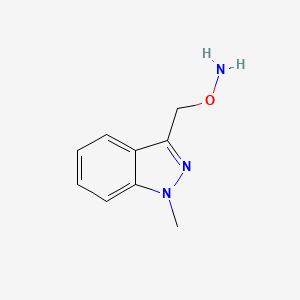
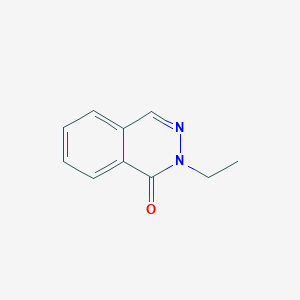
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)


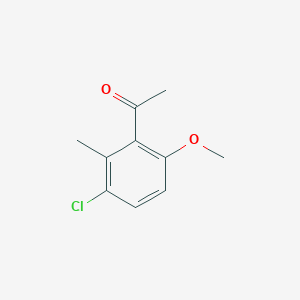
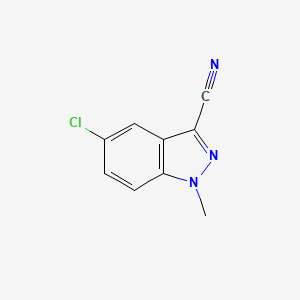
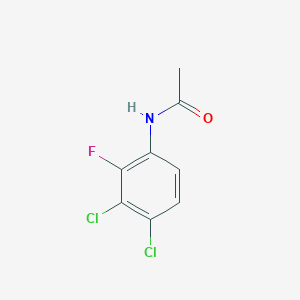
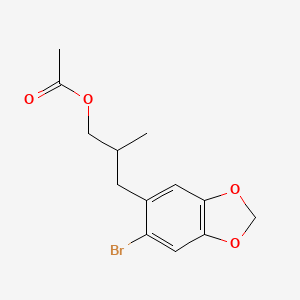
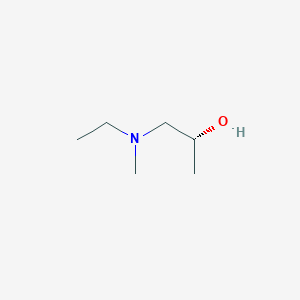


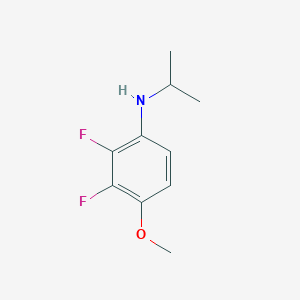
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
